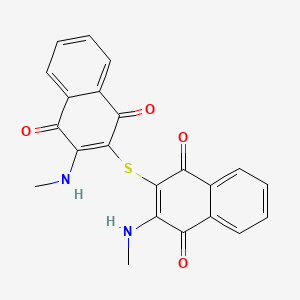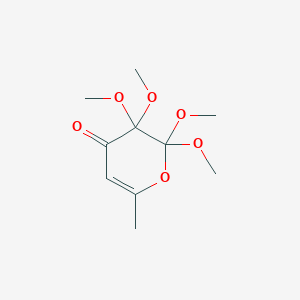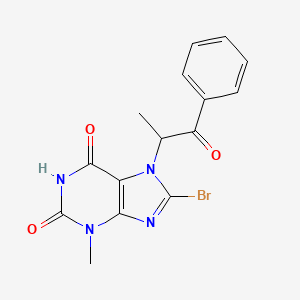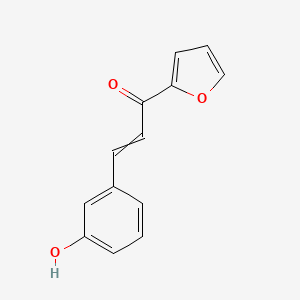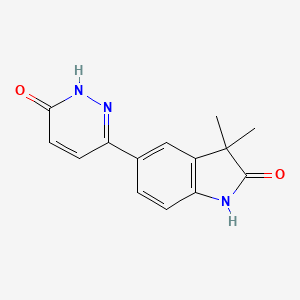![molecular formula C8H14O2S2 B14341821 Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis- CAS No. 103296-84-0](/img/structure/B14341821.png)
Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is an organic compound that belongs to the class of epoxides. It contains a total of 26 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) rings connected by a 1,2-ethanediylbis(thiomethylene) linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of a dithiol with an epoxide precursor under basic conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like distillation or chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane rings to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane rings under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties such as increased strength and chemical resistance.
Mécanisme D'action
The mechanism of action of Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- involves its ability to react with various nucleophiles. The oxirane rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Similar structure but with a butanediyl linkage instead of ethanediyl.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Contains phenylene groups, making it more rigid and less flexible.
Oxirane, 2-methyl-2-(1-methylethyl)-: A simpler structure with a single oxirane ring and an isopropyl group.
Uniqueness
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is unique due to its dual oxirane rings connected by a thiomethylene linkage This structure imparts specific reactivity and properties that are not found in other similar compounds
Propriétés
Numéro CAS |
103296-84-0 |
|---|---|
Formule moléculaire |
C8H14O2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
2-[2-(oxiran-2-ylmethylsulfanyl)ethylsulfanylmethyl]oxirane |
InChI |
InChI=1S/C8H14O2S2/c1(11-5-7-3-9-7)2-12-6-8-4-10-8/h7-8H,1-6H2 |
Clé InChI |
XSSDEZNYRHOTED-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CSCCSCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


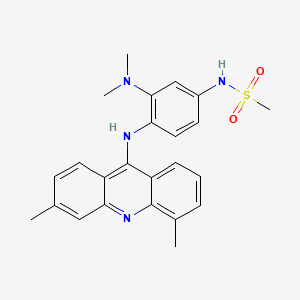
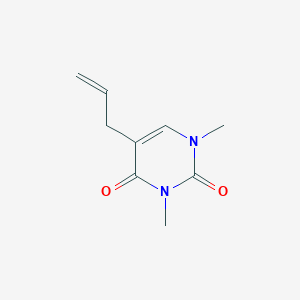
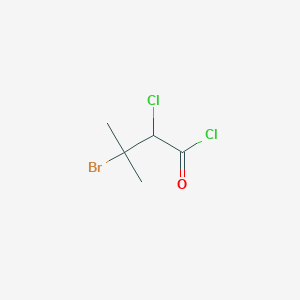


![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
